Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist being investigated for the treatment of asthma and chronic obstructive pulmonary disease. [] It exhibits improved absorption compared to its Form A counterpart after inhalation. []
Relevance: While not sharing the core pyrimidine structure of N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, AZD-5423 highlights the recurring presence of a 4-fluorophenyl moiety in medicinal chemistry, often incorporated for its influence on drug properties. Both compounds also feature an acetamide group, a common pharmacophore in drug design. []
Compound Description: This compound features an intramolecular C—H⋯O hydrogen bond which influences its conformation. [] Notably, it showcases a disordered 2-chlorobenzyl group. []
Relevance: This molecule, like N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, contains both a 4-fluorophenyl group and an acetamide group, emphasizing their recurring use in diverse chemical structures with potential biological activities. []
Compound Description: The crystal structure of this compound reveals interesting features like the dihedral angles between its imidazole, fluorophenyl, and pyridine rings. [] Its stability is attributed to intermolecular N—H⋯N hydrogen bonding and intramolecular C—H⋯O hydrogen interactions. []
Relevance: This compound showcases multiple 4-fluorophenyl groups, similar to N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, highlighting the prevalence of this substitution pattern in medicinal chemistry. Both compounds also incorporate an acetamide functional group. []
Compound Description: This molecule is characterized by a short intramolecular S⋯O contact and a distinct dihedral angle between its thiadiazole and benzene rings. [] Its crystal structure is stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds. []
Relevance: This compound shares the 4-fluorophenyl and acetamide moieties with N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide. Additionally, both compounds contain a heterocyclic ring system, though differing in specific ring structures (thiadiazole versus pyrimidine). []
Compound Description: This compound, synthesized by reacting 1-bromo-3,3-dime- thyl-1- (1H-1,2,4-triazol-1-yl)butan-2-one with 1-(2-fluorophenyl)thiourea, displays promising antitumor activity against the Hela cell line with an IC50 of 0.122 μmol/mL. []
Relevance: This molecule highlights the utilization of a fluorophenyl group in antitumor drug design, although the fluorine position differs from N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide (2-fluorophenyl versus 4-bromo-2-fluorophenyl). This variation underscores the potential for exploring different substitution patterns on the phenyl ring for optimizing biological activity. []
Compound Description: 3c demonstrates potent and specific binding to the proMMP-9 hemopexin-like domain with a Kd of 320 nM. [] It inhibits MMP-9 homodimerization, preventing the association of proMMP-9 with α4β1 integrin and CD44, ultimately disrupting EGFR signaling and reducing cancer cell migration. []
Relevance: This compound shares the 4-fluorophenyl and amide moieties with N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide. Notably, both compounds feature a heterocyclic ring system connected to the amide nitrogen, although the specific ring structures differ. []
Compound Description: Identified as a potent antiviral agent through a high-throughput screen, compound 7 targets the phosphatidylinositol (4,5)‐bisphosphate binding pocket of the HIV‐1 matrix protein. [] It disrupts MA-PI(4,5)P2 interaction and exhibits broad-spectrum anti-HIV activity against group M isolates. []
Relevance: Like N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, compound 7 features a 4-fluorophenyl group as a key structural element. Although not directly comparable in overall structure, both compounds exemplify the incorporation of 4-fluorophenyl within diverse scaffolds for targeting different biological processes. []
Compound Description: [18F]5 is a novel radiotracer developed for positron emission tomography (PET) imaging of translocator protein (18 kDa) (TSPO) in the brain. [] It displays high in vitro binding affinity for TSPO (Ki = 0.70 nM) and improved in vivo stability compared to its [18F]fluoroethyl predecessor. [] PET studies in ischemic rat brains show promising results, with high binding potential and uptake ratios. []
Relevance: [18F]5 highlights the significance of fluorine substitution, particularly with the [18F] isotope for PET imaging applications. It shares the acetamide functional group and a fluorobenzyl motif with N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, demonstrating the versatility of these functionalities in diverse chemical structures. []
Compound Description: LAH-1 is a potent c-Met inhibitor with nanomolar activity against MET kinase. [] It exhibits promising antiproliferative activity, particularly against EBC-1 cells. [] Mechanistic studies demonstrate its ability to modulate the HGF/c-Met pathway, induce apoptosis, and inhibit colony formation, cell migration, and invasion. []
Relevance: LAH-1, like N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, features two distinct 4-fluorophenyl moieties. This structural similarity emphasizes the importance of this substituent in designing compounds with anticancer activity, particularly those targeting specific kinases. []
Compound Description: ZD6474 is a potent, orally active tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2) with high affinity (IC50 = 40 nM). [] It demonstrates additional activity against VEGFR3, EGFR, and exhibits selectivity over a range of other kinases. [] ZD6474 effectively inhibits VEGF-stimulated endothelial cell proliferation (IC50 = 60 nM) and exhibits antitumor activity in various xenograft models. [, ]
Relevance: ZD6474 and N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide share a common 4-bromo-2-fluorophenyl group attached to a nitrogen atom, highlighting this specific substitution pattern's potential relevance in designing kinase inhibitors. [, ]
Compound Description: 11C-TASP699 is a novel radioligand designed for visualizing vasopressin 1B receptors (V1BRs) using PET imaging. [] It exhibits high binding affinity for human V1BRs (IC50 = 0.165 nM) and excellent selectivity over other targets. [] PET studies in monkeys demonstrate high pituitary uptake and superior image contrast compared to a predecessor radioligand. []
Relevance: While structurally distinct from N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, 11C-TASP699 emphasizes the importance of incorporating radiolabels, particularly carbon-11, for developing PET imaging agents. Both compounds feature an acetamide functional group within their structures. []
Compound Description: 966791 is a competitive inhibitor of autotaxin (ATX) and exhibits anticancer activity by reducing tumor cell invasion and metastasis in both in vitro and in vivo models. [] It inhibits ATX-mediated hydrolysis of FS-3 and p-nitrophenyl thymidine 5′-monophosphate, but not nucleotide pyrophosphatase/phosphodiesterase enzymes NPP6 and NPP7. []
Relevance: Although structurally dissimilar to N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, 966791 provides an example of how modifications to the acetamide core can be used to target different biological pathways relevant to cancer. []
Compound Description: 16p is a potent antagonist of the vanilloid 1 receptor (TRPV1) with excellent aqueous solubility and a favorable pharmacokinetic profile. [] It effectively blocks TRPV1-mediated responses in vivo, showing efficacy in reducing capsaicin-induced flinch and thermal hyperalgesia in rat models. []
Compound Description: Flufenacet is a herbicide that has been found to indirectly reduce serum thyroxine (T4) levels in rats. [] This effect is mediated by chemical stimulation of hepatic metabolism and enhanced excretion of T4, primarily through an increase in hepatic uridine glucuronosyl transferase activity. []
Relevance: Flufenacet belongs to the acetamide class of compounds, similar to N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, demonstrating the diverse applications of this chemical group beyond pharmaceutical settings. The presence of a 4-fluorophenyl group in Flufenacet further highlights the frequent use of this structural motif in various chemical contexts. []
Compound Description: FOE 5043 is an acetanilide-type herbicide that indirectly lowers circulating thyroxine levels by inducing hepatic thyroid hormone metabolism. [] It increases the clearance of T4 from serum, enhances bile flow, and elevates the hepatic uptake and biliary excretion of T4. [] FOE 5043 has no direct effect on thyroid or pituitary function. []
Relevance: This compound, like N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, belongs to the acetamide class and also contains a fluorophenyl group (4-fluorophenyl in FOE 5043). [] The presence of these common structural features within compounds with varying biological activities underscores their significance in medicinal and agricultural chemistry.
Compound Description: This compound, in combination with 4-(3-chloro-4-{[(cyclopropylamino)carbonyl]amino}phenoxy)-7-methoxy-6-quinolinocarboxamide, demonstrates potent anticancer activity against various tumor types. [, ] The combination exhibits superior efficacy compared to individual administration of either compound. [, ]
Relevance: This compound highlights the presence of two 4-fluorophenyl moieties within a complex structure, similar to LAH-1 and N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide. This reinforces the potential significance of the 4-fluorophenyl group in designing anticancer agents. [, ]
Compound Description: TASP0434299 is a novel pyridopyrimidin-4-one derivative identified as a potential radioligand for the arginine vasopressin 1B receptor (V1B). [] It displays high affinity for both human and rat V1B receptors and potent antagonistic activity at the human V1B receptor. [] Radiolabeled TASP0434299 enables the quantification of V1B receptors both in vitro and in vivo, serving as a valuable tool for drug development and monitoring V1B receptor levels in various conditions. []
Relevance: Although structurally distinct from N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, TASP0434299 exemplifies the use of a pyrimidine ring system in designing compounds for pharmacological applications, showcasing the versatility of this heterocycle in targeting different receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.